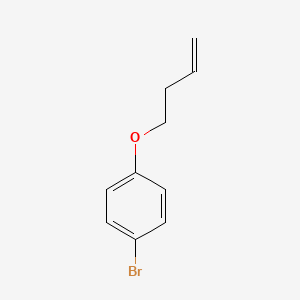

1-溴-4-(丁-3-烯-1-氧基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of brominated benzene derivatives can be complex, involving multiple steps and various catalysts. For instance, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene involves a bottom-up approach, which is characterized by the use of NMR, IR spectroscopy, and elemental analysis to confirm the structure of the synthesized compound . Similarly, the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a natural product, is achieved through a five-step process with an overall yield of 34% .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is often confirmed using various spectroscopic techniques and computational methods. For example, the structure of 1-bromo-4-(3,7-dimethyloctyl)benzene was confirmed using 1H NMR, 13C NMR, IR spectroscopy, and complemented by density functional theory (DFT) calculations . X-ray crystallography is another powerful tool used to determine the structures of brominated benzenes, as seen in the analysis of bromo- and bromomethyl-substituted benzenes .

Chemical Reactions Analysis

Brominated benzene derivatives can undergo a variety of chemical reactions. The study on the reactions of 1,4-bis(tetrazole)benzenes with dibromoalkanes to synthesize alkyl halide derivatives is an example of the reactivity of such compounds . Additionally, the reactions of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols promoted by InCl3•4H2O demonstrate the potential for both addition-elimination and substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. For instance, the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene were investigated, showing significant differences in fluorescence intensity between the solution and solid states, indicating aggregation-induced emission (AIE) characteristics . The crystal structures of brominated benzenes also reveal various supramolecular features such as hydrogen bonding and π-π interactions, which can affect their physical properties .

科学研究应用

合成和晶体结构分析:1-溴-4-(丁-3-烯-1-氧基)苯及其衍生物用于合成复杂的有机化合物。例如,已合成并通过各种光谱方法和晶体结构分析表征了类似4-羟基-4-(2-(丙-2-炔氧基)苯基)丁酮等化合物,表明其在有机合成和结构研究中的实用性 (Wang Yong-jian, 2010)。

分子电子学:该化合物可作为合成分子导线的前体,对于分子电子学领域至关重要。例如,4-溴苯基叔丁基硫醚和1-溴-4-(甲氧基甲基)苯已被用作分子电子学中寡(苯乙烯)和寡(苯乙炔)导线的前体 (N. Stuhr-Hansen et al., 2005)。

荧光研究:1-溴-4-(丁-3-烯-1-氧基)苯的衍生物,如1-溴-4-(2,2-二苯乙烯基)苯,已被研究其荧光性质。这些研究在材料科学中具有重要意义,特别是在开发具有特定光学性质的材料方面 (Liang Zuo-qi, 2015)。

纳米技术和自组装:该化合物及其衍生物在纳米技术中具有应用,特别是在自组装过程的研究中。对1-溴-4-(十六烷氧基)苯等化合物的研究揭示了分子结构对自组装排列的影响,这对于纳米结构的发展至关重要 (Yi-Jie Li et al., 2012)。

石墨烯纳米带的制备:它被用作石墨烯纳米带的合成前体。例如,已详细描述了1-溴-4-(3,7-二甲基辛基)苯的合成和表征,这是石墨烯纳米带的前体,表明了其在先进材料科学中的作用 (S. Patil et al., 2012)。

非肽小分子拮抗剂的开发:该化合物已被用于合成苯甲酰胺衍生物,这些衍生物是非肽CCR5拮抗剂。这表明其在药物化学和药物开发中的潜在应用 (H. Bi, 2015)。

作用机制

安全和危害

Handling 1-Bromo-4-(but-3-en-1-yloxy)benzene requires caution. It has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Appropriate safety measures should be taken when handling this compound .

属性

IUPAC Name |

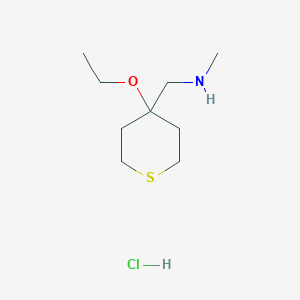

1-bromo-4-but-3-enoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2,4-7H,1,3,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMRYLBPHDSRCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2505549.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)

![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2505563.png)

![3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid](/img/structure/B2505568.png)

![(5Z)-5-[(2E)-3-(4-ethoxy-3-methoxyphenyl)-1-hydroxyprop-2-enylidene]-2,3-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2505570.png)

![2-(2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide](/img/structure/B2505571.png)